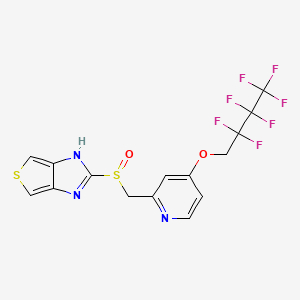
五味子醇甲
科学研究应用
GOMISIN K3 具有广泛的科学研究应用,包括:
化学: 它用作分析化学中用于识别和定量木脂素的参考化合物。
生物学: GOMISIN K3 对 UGT2B7 表现出强烈的抑制活性,UGT2B7 是一种参与药物代谢的关键酶.
作用机制
GOMISIN K3 的作用机制涉及多个分子靶点和通路:
安全和危害
生化分析
Biochemical Properties
Schisanhenol plays a crucial role in biochemical reactions, particularly in its interaction with enzymes, proteins, and other biomolecules. One of the key interactions of Schisanhenol is with thioredoxin-1 (Trx1), an essential antioxidant protein. Schisanhenol upregulates the expression of Trx1, which in turn modulates multiple cellular redox signaling pathways and inhibits apoptosis . Additionally, Schisanhenol interacts with acetylcholinesterase, reducing its activity and thereby enhancing cognitive function . These interactions highlight the compound’s role in modulating oxidative stress and improving cellular resilience.
Cellular Effects
Schisanhenol exerts significant effects on various cell types and cellular processes. In neuronal cells, Schisanhenol has been shown to protect against oxidative stress-induced apoptosis by upregulating Trx1 and suppressing the ASK1-P38-NF-κB pathway . In hepatocytes, Schisanhenol reduces lipid accumulation and improves hepatic steatosis, indicating its potential in treating non-alcoholic fatty liver disease . Furthermore, Schisanhenol enhances the activity of antioxidant enzymes such as superoxide dismutase and catalase in neutrophils, reducing oxidative injury to tissues . These cellular effects underscore the compound’s ability to modulate cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of Schisanhenol involves several key interactions at the molecular level. Schisanhenol binds to and activates Trx1, which plays a pivotal role in regulating redox signaling pathways and inhibiting apoptosis . The compound also inhibits the NF-κB signaling pathway, reducing inflammation and oxidative stress . Additionally, Schisanhenol modulates the activity of acetylcholinesterase, enhancing cholinergic signaling and cognitive function . These molecular interactions highlight the compound’s multifaceted mechanism of action, which includes enzyme activation, inhibition of inflammatory pathways, and modulation of gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Schisanhenol have been observed to change over time. Schisanhenol exhibits stability in various experimental conditions, maintaining its bioactivity over extended periods . Long-term studies have shown that Schisanhenol continues to exert protective effects against oxidative stress and apoptosis in neuronal cells . Additionally, the compound’s ability to enhance antioxidant enzyme activity and reduce oxidative injury remains consistent over time . These findings suggest that Schisanhenol is a stable and effective compound for long-term use in laboratory settings.
Dosage Effects in Animal Models
The effects of Schisanhenol vary with different dosages in animal models. In mice, intraperitoneal administration of Schisanhenol at doses of 10, 30, and 100 mg/kg significantly attenuated cognitive impairment induced by scopolamine . Higher doses of Schisanhenol have been associated with enhanced antioxidant activity and reduced oxidative damage . At very high doses, potential toxic or adverse effects may occur, necessitating careful dosage optimization in therapeutic applications . These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for Schisanhenol.
Metabolic Pathways
Schisanhenol is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is metabolized by liver microsomes, with the metabolic kinetics fitting the Michaelis-Menten equation . Schisanhenol also modulates the activity of enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . These interactions influence metabolic flux and metabolite levels, contributing to the compound’s overall bioactivity and therapeutic potential.
Transport and Distribution
Schisanhenol is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its distribution across cell membranes and accumulation in lipid-rich tissues . Schisanhenol’s interaction with transporters such as the lectin-like oxLDL receptor-1 (LOX-1) modulates its localization and effects on endothelial cells . These transport and distribution mechanisms are crucial for the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of Schisanhenol plays a significant role in its activity and function. Schisanhenol is primarily localized in the cytosol, where it interacts with Trx1 and other cytosolic proteins . The compound can also translocate to the nucleus under certain conditions, influencing gene expression and cellular responses to oxidative stress . Additionally, Schisanhenol’s localization in lipid-rich compartments such as the endoplasmic reticulum and mitochondria may contribute to its protective effects against oxidative damage . These subcellular localization patterns are essential for understanding the compound’s mechanism of action and therapeutic potential.
准备方法
GOMISIN K3 主要从红花五味子的干燥果实中提取。 提取过程包括将干燥的果实浸泡在 70% 的水性乙醇中,在室温下浸泡 24 小时,然后过滤和浓缩以获得粗品 . 该化合物也可以通过各种化学途径合成,但文献中并没有广泛记录具体的合成方法和工业生产技术。
化学反应分析
GOMISIN K3 会经历多种类型的化学反应,包括:
氧化: 这种反应可以用高锰酸钾或过氧化氢等常见的氧化剂诱导。
还原: 还原反应通常涉及硼氢化钠或氢化铝锂等试剂。
这些反应产生的主要产物取决于所用试剂和条件。例如,氧化可能会产生各种氧化衍生物,而还原可以产生该化合物的还原形式。
相似化合物的比较
GOMISIN K3 属于二苯并环辛二烯木脂素,这是一种存在于五味子属植物中的化合物类群。类似的化合物包括:
- Gomisin A
- Gomisin G
- Schisandrin B
- Schisantherin A
- Gomisin L1
- Gomisin J
与这些化合物相比,GOMISIN K3 的独特之处在于其对 UGT2B7 的特异性抑制及其强大的抗氧化活性 . 这些木脂素各自具有不同的生物活性以及潜在的治疗应用,这使得它们在各个研究和医学领域都具有价值。
属性
IUPAC Name |
(9S,10R)-4,5,14,15,16-pentamethoxy-9,10-dimethyltricyclo[10.4.0.02,7]hexadeca-1(16),2,4,6,12,14-hexaen-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O6/c1-12-8-14-10-16(25-3)21(27-5)20(24)18(14)19-15(9-13(12)2)11-17(26-4)22(28-6)23(19)29-7/h10-13,24H,8-9H2,1-7H3/t12-,13+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYSHYFPJBONYCQ-QWHCGFSZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3CC1C)OC)OC)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=CC(=C(C(=C2C3=C(C(=C(C=C3C[C@H]1C)OC)OC)OC)O)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40219452 | |
| Record name | Schisanhenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69363-14-0 | |
| Record name | Schisanhenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069363140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Schisanhenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40219452 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SCHISANHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80Y5907NIW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



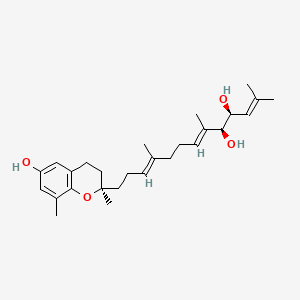
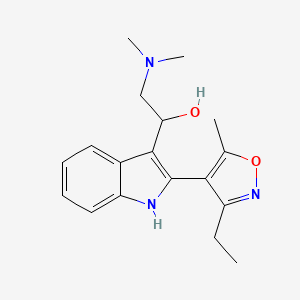
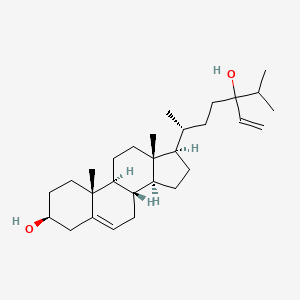

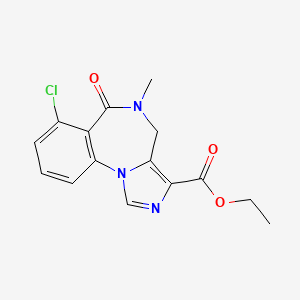
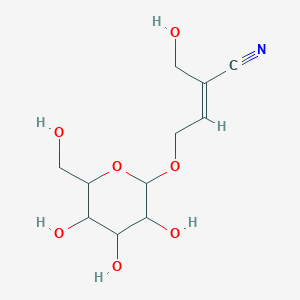

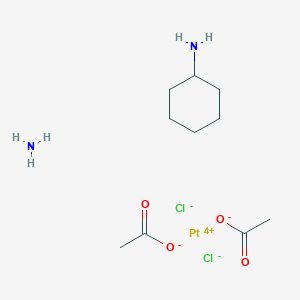
![(20Z,22Z)-28-hydroxy-24-(1-hydroxyethyl)-10,16-dimethylspiro[2,5,13,18,25-pentaoxahexacyclo[22.3.1.114,17.01,3.07,12.07,16]nonacosa-10,20,22-triene-15,2'-oxirane]-4,19-dione](/img/structure/B1681481.png)
![(19E,21E)-27-hydroxy-23-(1-hydroxyethyl)-9,15-dimethylspiro[4,12,17,24-tetraoxapentacyclo[21.3.1.113,16.06,11.06,15]octacosa-1,9,19,21-tetraene-14,2'-oxirane]-3,18-dione](/img/structure/B1681482.png)

